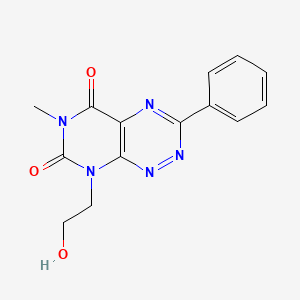

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- typically involves multiple steps. One common method starts with the preparation of the pyrimido-triazine core, followed by the introduction of the hydroxyethyl, methyl, and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as a therapeutic agent for various diseases.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to determine its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6-methyl-3-phenyl-: Lacks the hydroxyethyl group, leading to different chemical and biological properties.

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-3-phenyl-:

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-: Lacks the phenyl group, resulting in different interactions with molecular targets.

Uniqueness

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is unique due to its specific combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound with diverse applications.

Biological Activity

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specific compound Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- , focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₁N₅O₂

- Molecular Weight : 269.26 g/mol

- CAS Number : 25696-85-9

- Density : 1.371 g/cm³

- Boiling Point : 508.1ºC

- Flash Point : 261.1ºC

Biological Activity Overview

The biological activity of pyrimido derivatives has been extensively studied across various domains including anticancer, antimicrobial, and neuroprotective effects. Below are key findings from recent research:

Anticancer Activity

Recent studies have demonstrated that pyrimido derivatives exhibit significant anticancer properties. For instance:

- Heat Shock Factor 1 (HSF1) Activation : Compounds derived from pyrimido[5,4-e]-1,2,4-triazine were identified as small molecule amplifiers of HSF1 transcriptional activity. One lead compound showed an effective concentration (EC50) of 2.5 µM under mild heat stress conditions and provided substantial cytoprotection in models of cell toxicity induced by rotenone (EC50 = 0.23 µM) and oxygen-glucose deprivation .

Antimicrobial Activity

The antimicrobial potential of pyrimido derivatives has also been explored:

- In a comparative study involving various microorganisms, certain pyrimido compounds exhibited notable antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method indicated effectiveness at varying concentrations .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of a pyrimido derivative in models of neurodegeneration. The compound demonstrated:

- Cytoprotection : It significantly reduced cell death in neuronal cell lines exposed to oxidative stress.

- Mechanism of Action : The protective effects were linked to the modulation of heat shock proteins and reduction in apoptosis markers.

Synthesis and Characterization

The synthesis of this compound involved multi-step reactions with careful characterization using techniques such as NMR and mass spectrometry to confirm structural integrity and purity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₅O₂ |

| Molecular Weight | 269.26 g/mol |

| Density | 1.371 g/cm³ |

| Boiling Point | 508.1ºC |

| Flash Point | 261.1ºC |

Properties

CAS No. |

42285-89-2 |

|---|---|

Molecular Formula |

C14H13N5O3 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

8-(2-hydroxyethyl)-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |

InChI |

InChI=1S/C14H13N5O3/c1-18-13(21)10-12(19(7-8-20)14(18)22)17-16-11(15-10)9-5-3-2-4-6-9/h2-6,20H,7-8H2,1H3 |

InChI Key |

UFDJAVNADBEGME-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(N=NC(=N2)C3=CC=CC=C3)N(C1=O)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.